Medazepam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Medazepam hydrochloride is synthesized through a series of chemical reactions starting from benzophenone derivatives. The general method involves the reaction of bis-trifiated-2,5-dihydroxy benzophenones with 1,2-bisaminoethanes, followed by displacement of the 7-trifloxy group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Medazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of medazepam-N-oxide.
Reduction: The N-oxide function can be reduced by treatment with phosphorus trichloride (PCl3).
Substitution: The compound can undergo substitution reactions, such as the reaction with chloroacetylchloride to form chloroacetamide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and other oxidizing agents.
Reduction: Phosphorus trichloride (PCl3) is commonly used.
Substitution: Chloroacetylchloride is used under basic conditions with sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Medazepam-N-oxide.
Reduction: Medazepam.
Substitution: Chloroacetamide derivatives.
Scientific Research Applications
Medazepam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Medicine: Clinical studies on its efficacy in treating anxiety, muscle spasms, and convulsions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Medazepam hydrochloride acts as a prodrug to nordazepam. It increases the inhibitory processes in the cerebral cortex by allosteric modulation of the gamma-aminobutyric acid (GABA) receptor . This modulation enhances the effect of GABA, leading to its anxiolytic and sedative properties. Benzodiazepines may also act as calcium channel blockers, inhibiting depolarization-sensitive calcium uptake .
Comparison with Similar Compounds
Medazepam hydrochloride is compared with other benzodiazepines such as diazepam, alprazolam, and lorazepam:
Diazepam: Known for its long half-life and muscle relaxant properties.
Alprazolam: Shorter half-life, primarily used for anxiety and panic disorders.
Lorazepam: Intermediate half-life, used for anxiety and as a pre-anesthetic.
Uniqueness
This compound is unique due to its long-acting nature and its use as a daytime tranquilizer with minimal sedative effects .
List of Similar Compounds
- Diazepam
- Alprazolam
- Lorazepam
- Chlordiazepoxide
- Clonazepam
Properties
CAS No. |
15180-10-6 |
---|---|
Molecular Formula |
C16H16Cl2N2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
InChI Key |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Related CAS |
2898-12-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.